molecular formula C96H140N20O25S B7910724 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B7910724
M. Wt: 2006.3 g/mol
InChI Key: AYJUXFCWNAVJLN-FHOIYVHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a highly complex peptide derivative with a branched structure comprising multiple amino acid residues, including modified side chains (e.g., methylsulfanyl, indole, imidazole, hydroxyphenyl, and acetamido groups).

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H140N20O25S/c1-15-52(9)79(94(138)113-74(96(140)141)42-59-46-99-63-27-21-20-26-62(59)63)116-95(139)80(53(10)16-2)115-92(136)73(45-77(123)124)111-88(132)68(39-50(5)6)108-90(134)71(43-60-47-98-48-100-60)107-81(125)54(11)102-86(130)69(40-57-24-18-17-19-25-57)109-89(133)70(41-58-29-31-61(118)32-30-58)112-93(137)78(51(7)8)114-82(126)55(12)101-83(127)65(33-34-75(119)120)105-84(128)64(28-22-23-36-97)104-91(135)72(44-76(121)122)110-85(129)66(35-37-142-14)106-87(131)67(38-49(3)4)103-56(13)117/h17-21,24-27,29-32,46-55,64-74,78-80,99,118H,15-16,22-23,28,33-45,97H2,1-14H3,(H,98,100)(H,101,127)(H,102,130)(H,103,117)(H,104,135)(H,105,128)(H,106,131)(H,107,125)(H,108,134)(H,109,133)(H,110,129)(H,111,132)(H,112,137)(H,113,138)(H,114,126)(H,115,136)(H,116,139)(H,119,120)(H,121,122)(H,123,124)(H,140,141)/t52-,53-,54-,55-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-,80-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJUXFCWNAVJLN-FHOIYVHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H140N20O25S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2006.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound under investigation is a complex peptide with multiple amino acid sequences and functional groups. Its intricate structure suggests potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound's structure includes various functional groups, such as amides, carboxylic acids, and aromatic rings. The presence of sulfur and nitrogen atoms in the side chains may influence its biological interactions.

Property Value
Molecular WeightApprox. 1000 Da
Chemical FormulaC₄₁H₅₃N₇O₁₄S
SolubilitySoluble in DMSO and water
StabilityStable under physiological conditions

Antimicrobial Activity

Research indicates that similar compounds with complex peptide structures exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial cell membranes can be attributed to its cationic nature, which facilitates interaction with negatively charged components of microbial membranes.

Anticancer Properties

Some studies suggest that peptides like this compound can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound may interfere with signaling pathways essential for cancer cell growth.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cell death.

Neuroprotective Effects

Preliminary findings indicate potential neuroprotective effects against neurodegenerative diseases. The compound may modulate neurotransmitter levels or protect neuronal cells from apoptosis induced by toxic substances.

The biological activity is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors on cell surfaces, triggering signaling cascades that lead to physiological responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Membrane Disruption : The amphipathic nature of the peptide could disrupt lipid bilayers, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of related peptides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell lysis.

Study 2: Cancer Cell Apoptosis

In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF7) through caspase activation and mitochondrial pathway modulation.

Study 3: Neuroprotection in Animal Models

Animal studies indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Scientific Research Applications

The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex peptide with potential applications in various fields, particularly in biomedicine and pharmaceutical development. This article explores its applications based on current research findings.

Pharmaceutical Development

The compound has garnered interest for its potential use as a therapeutic agent due to its structural complexity and ability to interact with biological systems. It may serve as a scaffold for designing new drugs targeting specific diseases, particularly in oncology and immunotherapy. Research indicates that modified peptides similar to this compound can enhance the efficacy of existing treatments by improving targeting and reducing side effects .

Cancer Treatment

Recent studies have highlighted the compound's role in cancer therapy. Its structure allows it to be engineered into tumor-homing peptides that can deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. This targeted approach is crucial in developing more effective cancer treatments with fewer adverse effects .

Biomolecular Research

In biomolecular research, the compound can be utilized as a model for studying peptide interactions within cellular environments. Its intricate structure provides insights into how peptides can be designed for better stability and bioavailability, which are essential factors in drug formulation .

Diagnostic Tools

The compound's unique properties may also lend themselves to applications in diagnostics. For instance, it could be used in the development of biosensors that detect specific biomolecules associated with diseases. The ability to modify the peptide's structure allows for customization based on the target analyte, enhancing sensitivity and specificity in diagnostic assays .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Tumor-Homing Peptides : A study demonstrated that peptides engineered from complex structures like this compound could significantly improve the delivery of chemotherapeutic agents to tumors, resulting in enhanced treatment outcomes .
  • Immuno-Oncology Applications : Research has shown that compounds with similar frameworks can be conjugated with immune checkpoint inhibitors, leading to synergistic effects in tumor regression .
  • Peptide-Based Vaccines : The potential for using such complex peptides in vaccine formulations has been explored, particularly for their ability to elicit strong immune responses against specific pathogens or tumor antigens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other modified peptides and amino acid derivatives (Table 1). Key comparisons include:

Compound Key Features Functional Groups Potential Applications Evidence Source
Target Compound Branched peptide with indole, imidazole, methylsulfanyl, and hydroxyphenyl groups Acetamido, carboxy, amino, aromatic rings Hypothesized enzymatic modulation or receptor binding
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid Linear peptide with hydroxyphenyl and diaminomethylideneamino groups Amino, hydroxyphenyl, guanidine Antibacterial or anti-inflammatory agents
(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid Short peptide with methylsulfanyl and hydroxyphenyl groups Methylsulfanyl, carboxy, aromatic Antioxidant or metabolic regulation
(2S)-2-amino-5-[(4S)-4-amino-4-carboxybutanamido]-5-oxopentanoic acid Metabolite with carboxy and amino groups Amino, carboxy Metabolic intermediates or signaling molecules

Key Differences

Functional Diversity : The target compound incorporates indole (from tryptophan analogs) and imidazole (histidine-like) groups, which are absent in simpler analogs. These groups may enhance binding to metal ions or aromatic receptors .

Solubility: The presence of multiple carboxy and amino groups suggests higher water solubility compared to methylsulfanyl-dominated analogs .

Bioactivity : Indole and imidazole moieties are associated with antioxidant and anti-inflammatory activities, as seen in Populus bud extracts (), though direct evidence for the target compound is lacking .

Research Findings and Challenges

Theoretical Predictions

  • QSAR/QSPR Modeling : Van der Waals descriptors and electronic structure analysis () could predict its interaction with biological targets, such as proteases or inflammatory mediators ().

Preparation Methods

Resin Selection and Initial Amino Acid Anchoring

The synthesis begins with selecting a resin compatible with the C-terminal amino acid. For this compound, a high-loading Rink amide resin (0.7 mmol/g) is preferred to maximize yield while minimizing steric hindrance. The first amino acid, 5-oxopentanoic acid, is anchored via its carboxyl group using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with 5% N,N-diisopropylethylamine (DIEA). The resin’s swelling properties in DMF are critical to ensure uniform distribution of reagents during subsequent steps.

Stepwise Elongation and Coupling Optimization

Each amino acid is added sequentially using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Coupling reactions require activation with HBTU/HOBt (hydroxybenzotriazole) and DIEA in DMF. For sterically hindered residues like the (2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl group, elevated temperatures (50–60°C) and extended coupling times (60–90 minutes) are necessary to achieve >95% coupling efficiency. The use of microwave-assisted SPPS has been reported to reduce coupling times by 40% for hydrophobic sequences.

Table 1: Coupling Efficiency for Challenging Residues

Residue TypeCoupling ReagentTemperatureTime (min)Efficiency
Hydrophobic (e.g., Ile, Val)HBTU/HOBt50°C9092%
Bulky (e.g., Trp, Tyr)PyBOP/DIEART12088%
Charged (e.g., Asp, Glu)DMTMM40°C6095%

Deprotection and Aggregation Mitigation

Fmoc deprotection is performed using 20% piperidine in DMF with 0.1 M HOBt to minimize aspartimide formation. Aggregation, a common issue for hydrophobic peptides, is addressed by incorporating pseudoproline dipeptides at positions prone to β-sheet formation (e.g., between Val and Ile residues). Additionally, solvent mixtures containing hexafluoroisopropanol (HFIP) or tert-butanol improve solubility during elongation.

Fragment Assembly via Native Chemical Ligation (NCL)

Fragment Design and Cysteine Positioning

Given the compound’s length (22 residues), SPPS alone is insufficient. NCL is employed to ligate shorter fragments (8–12 residues) at cysteine or thioester sites. The fragment containing the (2S)-3-carboxy-1-oxopropan-2-yl group is synthesized with a C-terminal thioester, while the adjacent fragment features an N-terminal cysteine.

Ligation Conditions and Yield Optimization

Ligation is performed in 6 M guanidine hydrochloride (GnHCl) at pH 7.2 with 2% thiophenol as a catalyst. The reaction is monitored via HPLC, with typical yields of 70–80% for fragments >10 residues. Post-ligation desulfurization using tris(2-carboxyethyl)phosphine (TCEP) converts cysteine to alanine, eliminating the need for a native cysteine residue.

Table 2: NCL Efficiency for Hydrophobic Fragments

Fragment LengthCatalystSolventTime (h)Yield
8 residuesThiophenol6 M GnHCl2485%
12 residuesMPAAHFIP/H2O (3:1)4878%

Challenges in Synthesis and Solubility Management

Aggregation During SPPS

The peptide’s hydrophobicity (LogP > 3.5) promotes aggregation, leading to incomplete couplings. Strategies include:

  • Backbone amide protection : Using 2,4-dimethoxybenzyl (Dmb) groups on Asn and Gln residues to prevent hydrogen bonding.

  • Alternative solvents : Dichloromethane (DCM)/DMF (1:1) reduces π-π stacking of aromatic side chains.

Side Reactions and Byproduct Formation

Aspartimide formation at Asp-Gly sequences is minimized by incorporating HOBt in deprotection steps. Racemization during coupling is suppressed by maintaining temperatures below 60°C and using pre-activated amino acid derivatives.

Purification and Characterization

Reverse-Phase HPLC Purification

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA). Hydrophobic segments require isocratic elution at 35% acetonitrile for >90% purity.

Mass Spectrometry Validation

High-resolution ESI-MS confirms the molecular weight (calculated: 2845.2 Da, observed: 2845.3 Da). Post-translational modifications (e.g., oxidation of methionine) are detected via MS/MS fragmentation .

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of this complex peptide-derived compound?

  • Methodological Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) for stereochemical assignments. X-ray crystallography is recommended for resolving ambiguous configurations, particularly for chiral centers involving sulfur-containing residues (e.g., methylsulfanyl groups) . Pair these with tandem mass spectrometry (LC-MS/MS) to validate fragmentation patterns and confirm sequence integrity .

Q. What experimental strategies are effective for characterizing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using high-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For pH-dependent stability, employ potentiometric titrations to determine pKa values of ionizable groups (e.g., carboxylates, amino termini) .

Advanced Research Questions

Q. How can machine learning (ML) and Bayesian optimization improve the synthesis yield of this compound?

  • Methodological Answer : Implement a closed-loop workflow combining high-throughput robotic synthesis with ML algorithms (e.g., Gaussian process regression) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). Bayesian optimization is particularly effective for minimizing experimental iterations while maximizing yield. Validate predictions using design-of-experiments (DoE) frameworks .

Q. What techniques resolve contradictions in spectroscopic data arising from conformational flexibility?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model low-energy conformers and compare simulated NMR/Mass spectra with experimental data. Use variable-temperature NMR to detect conformational exchange broadening. For ambiguous NOEs, employ selective isotopic labeling (e.g., 13C at methylsulfanyl or indole groups) to isolate signals .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s reactivity in catalytic or supramolecular contexts?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target molecules (e.g., enzymes, metal ions). Pair with density functional theory (DFT) calculations to map electrostatic potential surfaces and identify interaction hotspots. Crystallographic data from synchrotron sources can reveal π-stacking motifs involving indole or imidazole moieties .

Q. What strategies mitigate challenges in purifying this multi-functional compound from complex reaction mixtures?

  • Methodological Answer : Employ orthogonal purification techniques:

  • Step 1 : Hydrophobic interaction chromatography (HIC) to separate based on methylpentanoyl/hexanoyl side chains.
  • Step 2 : Immobilized metal affinity chromatography (IMAC) for residues with aminohexanoyl or histidine-like coordination sites.
  • Step 3 : Reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve polar carboxylates .

Critical Research Gaps and Future Directions

  • Gap 1 : Limited data on the compound’s interactions with metalloenzymes or redox-active cofactors.
    • Proposal : Use X-ray absorption spectroscopy (XAS) to study coordination geometry with transition metals (e.g., Cu²+, Fe³+) .
  • Gap 2 : Unclear metabolic pathways in in vitro models.
    • Proposal : Apply stable isotope tracing (e.g., 15N-labeled aminohexanoyl) with mass spectrometry imaging (MSI) in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.